molecular formula C14H19N3O B7355239 4-[[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]amino]pyridine-2-carbonitrile

4-[[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]amino]pyridine-2-carbonitrile

Cat. No. B7355239
M. Wt: 245.32 g/mol
InChI Key: YAVIMUCNUYOOQE-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]amino]pyridine-2-carbonitrile, also known as JNJ-31001074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 4-[[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]amino]pyridine-2-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of several protein kinases, including JAK1, JAK2, JAK3, and TYK2. These kinases play a critical role in the signaling pathways that regulate cell growth, survival, and inflammation. By inhibiting these kinases, this compound can disrupt these signaling pathways and induce cell death in cancer cells and reduce inflammation in animal models of inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to cell death. In animal models of inflammatory disorders, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, this compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]amino]pyridine-2-carbonitrile in lab experiments is its potent anti-tumor and anti-inflammatory activity. This compound has shown promising results in preclinical studies and may have therapeutic potential in the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of 4-[[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]amino]pyridine-2-carbonitrile. One direction is to further investigate the mechanism of action of this compound and its potential targets. This will help to better understand the signaling pathways that are disrupted by this compound and identify new targets for therapeutic intervention. Another direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. If successful, this compound may have therapeutic potential in the treatment of various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to optimize the synthesis of this compound and develop more efficient methods for its production.

Synthesis Methods

The synthesis of 4-[[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]amino]pyridine-2-carbonitrile involves several steps. The first step is the protection of the amine group of 2-chloro-5-nitropyridine with a tert-butoxycarbonyl (Boc) group. The resulting compound is then reacted with cyclohexene oxide to form the Boc-protected amine. The Boc group is then removed, and the resulting amine is reacted with 2-cyanopyridine to form the final product.

Scientific Research Applications

4-[[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]amino]pyridine-2-carbonitrile has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Preclinical studies have shown that this compound has potent anti-tumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also shown anti-inflammatory activity in animal models of rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

4-[[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]amino]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-10-13-9-12(5-7-16-13)17-14-4-2-1-3-11(14)6-8-18/h5,7,9,11,14,18H,1-4,6,8H2,(H,16,17)/t11-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVIMUCNUYOOQE-FZMZJTMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCO)NC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CCO)NC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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